

# Spectroscopic and Synthetic Profile of 2-Aminomethyl-15-crown-5: A Technical Guide

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## Compound of Interest

Compound Name: 2-Aminomethyl-15-crown-5

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-aminomethyl-15-crown-5**, a significant crown ether derivative. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition. The information presented is crucial for the identification, characterization, and application of this compound in various research and development settings.

## Core Spectroscopic Data

The structural integrity and purity of **2-aminomethyl-15-crown-5** ( $C_{11}H_{23}NO_5$ , Molar Mass: 249.30 g/mol) are confirmed through a combination of spectroscopic techniques.<sup>[1]</sup> The following tables summarize the key quantitative data obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and mass spectrometry.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1H$  NMR Spectroscopic Data for **2-Aminomethyl-15-crown-5**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
3.80 - 3.50	m	17H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O- and -O-CH-
2.85	d	2H	-CH-CH <sub>2</sub> -NH <sub>2</sub>
1.54	s	2H	-NH <sub>2</sub>

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Aminomethyl-15-crown-5**

Chemical Shift ( $\delta$ ) ppm	Assignment
78.5	-CH-CH <sub>2</sub> -NH <sub>2</sub>
71.8 - 70.2 (multiple peaks)	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
44.2	-CH-CH <sub>2</sub> -NH <sub>2</sub>

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **2-Aminomethyl-15-crown-5**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3380	br, m	N-H stretch (amine)
2920, 2870	s	C-H stretch (aliphatic)
1600	w	N-H bend (amine)
1120	s	C-O-C stretch (ether)

## Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for **2-Aminomethyl-15-crown-5**

m/z	Ion
250	$[M+H]^+$
232	$[M-NH_3+H]^+$

## Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of **2-aminomethyl-15-crown-5**, based on established procedures.

### Synthesis of 2-Aminomethyl-15-crown-5

The synthesis of **2-aminomethyl-15-crown-5** is typically achieved from its precursor, 2-hydroxymethyl-15-crown-5. A common synthetic route involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine source. A detailed, generalized protocol is as follows:

- **Mesylation of 2-Hydroxymethyl-15-crown-5:** To a solution of 2-hydroxymethyl-15-crown-5 in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, an equimolar amount of triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
- **Amination:** The resulting mesylate is then reacted with a concentrated aqueous solution of ammonia or a solution of sodium azide followed by reduction. The reaction mixture is typically heated to facilitate the substitution.
- **Work-up and Purification:** After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The organic layers are combined, dried over a suitable drying agent (e.g.,  $MgSO_4$ ), filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure **2-aminomethyl-15-crown-5**.

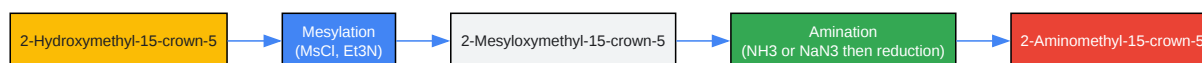
### Spectroscopic Characterization Methods

- **Instrumentation:**  $^1H$  and  $^{13}C$  NMR spectra are recorded on a spectrometer operating at a frequency of at least 300 MHz for protons.

- **Sample Preparation:** Approximately 10-20 mg of **2-aminomethyl-15-crown-5** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- **Data Acquisition:** Standard pulse sequences are used for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR acquisitions. For  $^{13}\text{C}$  NMR, proton decoupling is employed to simplify the spectrum.
- **Instrumentation:** IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:** A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Data Acquisition:** The spectrum is typically recorded over a range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .
- **Instrumentation:** Mass spectra are acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote protonation.
- **Data Acquisition:** The sample solution is introduced into the ESI source, and the mass spectrum is recorded in the positive ion mode.

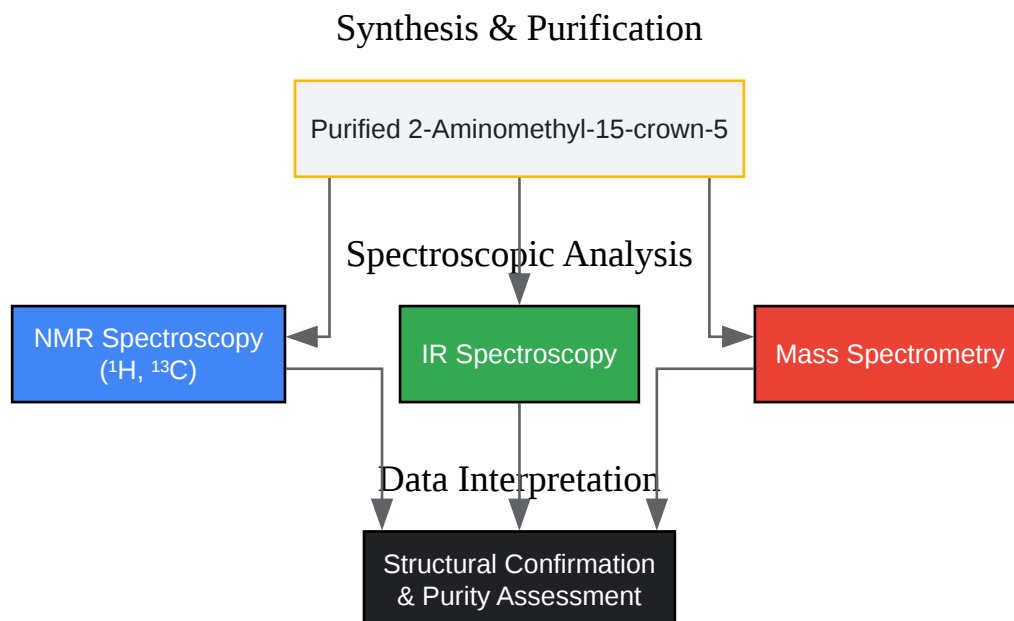
## Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization process for **2-aminomethyl-15-crown-5**.



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Caption: Synthetic pathway for **2-aminomethyl-15-crown-5**.



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## References

- 1. scbt.com [scbt.com]
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